![molecular formula C15H22N2O2 B2937744 [(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid CAS No. 1353965-15-7](/img/structure/B2937744.png)
[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of benzylamine with a suitable aldehyde to form an imine, which is then reduced to yield the pyrrolidine ring. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to introduce the amino acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine positions, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of [(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share structural similarities.
Benzylamine derivatives: Compounds with benzylamine moieties, such as benzylpiperidine.
Uniqueness
[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid is unique due to its combination of a pyrrolidine ring and an amino acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)methyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(12-15(18)19)9-14-7-8-17(11-14)10-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKISZADWOFJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)CC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
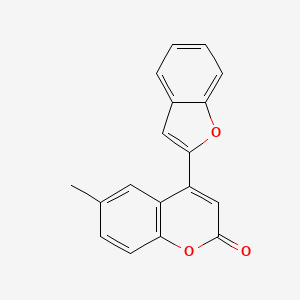
![N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2937663.png)
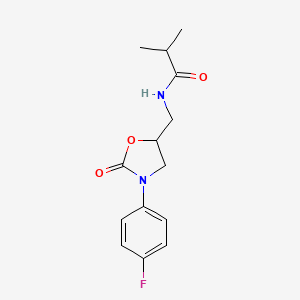

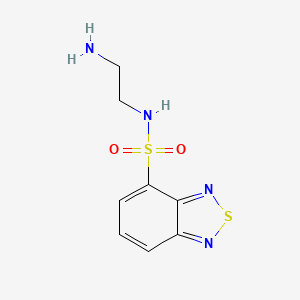
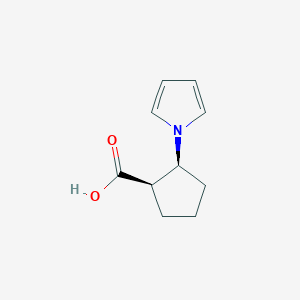
![N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2937669.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2937670.png)

![Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate](/img/structure/B2937674.png)

![1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2937676.png)
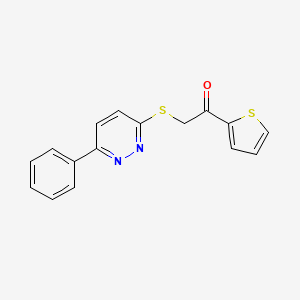
![N2-bicyclo[2.2.1]hept-5-en-2-yl-N2-methylthiophene-2-carboxamide](/img/structure/B2937682.png)
